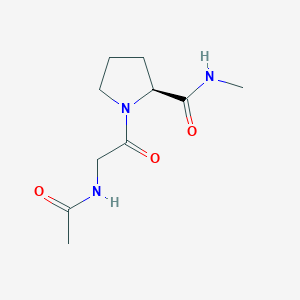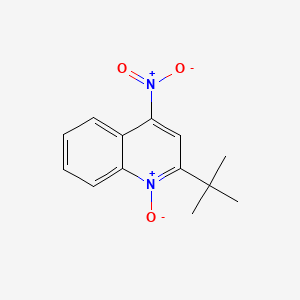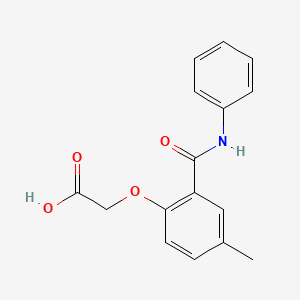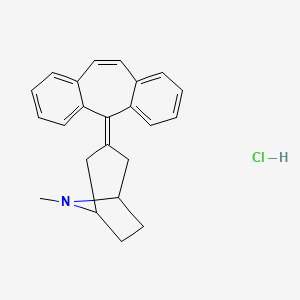
Lithium, (isocyanomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (isocyanomethyl)- is a chemical compound that features lithium bonded to an isocyanomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (isocyanomethyl)- typically involves the reaction of lithium with isocyanomethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as:
Li+CH2NC→LiCH2NC
Industrial Production Methods
Industrial production of lithium, (isocyanomethyl)- involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (isocyanomethyl)- can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler lithium compounds.
Substitution: Participates in nucleophilic substitution reactions, where the isocyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (isocyanomethyl)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions involving lithium, (isocyanomethyl)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield lithium oxides, while substitution reactions can produce a variety of substituted lithium compounds.
Applications De Recherche Scientifique
Lithium, (isocyanomethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanomethyl groups into organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, especially in the treatment of mood disorders and other neurological conditions.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of lithium, (isocyanomethyl)- involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate neurotransmitter release and signal transduction pathways, leading to changes in cellular activity. The isocyanomethyl group may also interact with specific enzymes or receptors, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium carbonate: Commonly used in the treatment of mood disorders.
Lithium chloride: Used in various chemical syntheses and industrial applications.
Lithium hydroxide: Utilized in the production of lithium-ion batteries.
Uniqueness
Lithium, (isocyanomethyl)- is unique due to the presence of the isocyanomethyl group, which imparts distinct chemical properties and reactivity compared to other lithium compounds. This uniqueness makes it valuable in specific research and industrial applications where other lithium compounds may not be suitable.
Propriétés
Numéro CAS |
33742-77-7 |
|---|---|
Formule moléculaire |
C2H2LiN |
Poids moléculaire |
47.0 g/mol |
Nom IUPAC |
lithium;isocyanomethane |
InChI |
InChI=1S/C2H2N.Li/c1-3-2;/h1H2;/q-1;+1 |
Clé InChI |
FMJFNCBDNBSXLT-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-][N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)




![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)





